REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH:5](Br)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2].COC1C=CC(S)=CC=1.C(OC(=O)C(SC1C=CC(OC)=CC=1)CCCCCC)C>>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCC)Br)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
2-(4-methoxy-phenylsulfanyl)-octanoic acid ethyl ester
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCC)SC1=CC=C(C=C1)OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-4-Methoxy-phenylsulfanyl)-octanoic acid ethyl ester was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |